molecular formula C9H20O B3022817 2-Methyl-2-propyl-1-pentanol CAS No. 57409-52-6

2-Methyl-2-propyl-1-pentanol

Cat. No.: B3022817
CAS No.: 57409-52-6
M. Wt: 144.25 g/mol
InChI Key: VEOIPGBMBGMJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propyl-1-pentanol: is an organic compound with the molecular formula C9H20O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two methyl groups and a propyl group. This compound is also known by its systematic name, 2-methyl-2-propylpentan-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyl-1-pentanol can be synthesized through various methods. One common method involves the aldol condensation of propionaldehyde followed by the hydrogenation of the intermediate product . The reaction conditions typically involve the use of a base catalyst for the aldol condensation and a metal catalyst such as palladium or nickel for the hydrogenation step.

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of alkenes followed by hydrogenation. This process uses a cobalt or rhodium catalyst to add a formyl group to the alkene, which is then reduced to the alcohol .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propyl-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-2-propyl-1-pentanol has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: It is studied for its effects on cellular processes and as a potential bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and plasticizers

Mechanism of Action

The mechanism of action of 2-methyl-2-propyl-1-pentanol involves its interaction with various molecular targets. It can alter the spatial relation between hydrophobic agonist binding sites and allosteric sites, affecting the activity of certain enzymes and receptors . This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-propyl-1-pentanol is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-methyl-2-propylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOIPGBMBGMJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205998
Record name 1-Pentanol, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57409-52-6
Record name 2-Methyl-2-propyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57409-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-methyl-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057409526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 2-methyl-2-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propyl-1-pentanol
Reactant of Route 2
2-Methyl-2-propyl-1-pentanol
Reactant of Route 3
2-Methyl-2-propyl-1-pentanol
Reactant of Route 4
2-Methyl-2-propyl-1-pentanol
Reactant of Route 5
2-Methyl-2-propyl-1-pentanol
Reactant of Route 6
2-Methyl-2-propyl-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.